molecular formula C14H11NS2 B15081832 methyl 9H-carbazole-9-carbodithioate

methyl 9H-carbazole-9-carbodithioate

Cat. No.: B15081832
M. Wt: 257.4 g/mol
InChI Key: TUVWILJGZJUYMW-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-9-carbodithioate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9H-carbazole-9-carbodithioate can be synthesized through the reaction of carbazole with methyl dithiocarbamate under appropriate conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst like sodium perchlorate . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 9H-carbazole-9-carbodithioate involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is crucial for its applications in electronic devices and sensors. The compound’s interactions with biological molecules can lead to the modulation of cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9H-carbazole-9-carbodithioate is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from electronic devices to therapeutic agents. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility and potential for innovation .

Properties

Molecular Formula

C14H11NS2

Molecular Weight

257.4 g/mol

IUPAC Name

methyl carbazole-9-carbodithioate

InChI

InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

TUVWILJGZJUYMW-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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